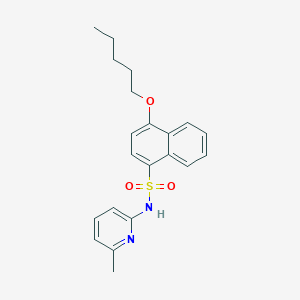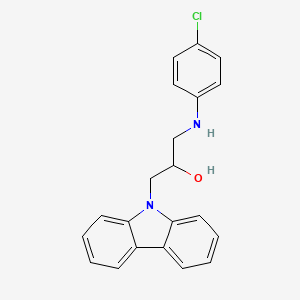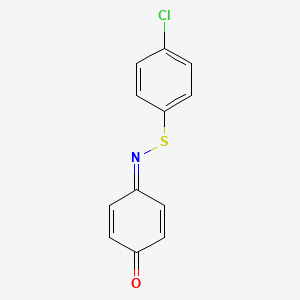
N-(6-methylpyridin-2-yl)-4-(pentyloxy)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylpyridin-2-yl)-4-(pentyloxy)naphthalene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring substituted with a pentyloxy group and a sulfonamide group, along with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-4-(pentyloxy)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:
Naphthalene Derivative Preparation: Starting with a naphthalene derivative, a pentyloxy group can be introduced via an etherification reaction.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the naphthalene derivative with a sulfonyl chloride in the presence of a base.
Pyridine Ring Introduction: The final step involves coupling the naphthalene sulfonamide with a 6-methylpyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-4-(pentyloxy)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-4-(pentyloxy)naphthalene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. The molecular targets could include enzymes involved in bacterial folate synthesis or other critical pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(2-pyridyl)-4-methoxybenzenesulfonamide: Another sulfonamide with a pyridine ring and a methoxy group.
Uniqueness
N-(6-methylpyridin-2-yl)-4-(pentyloxy)naphthalene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C21H24N2O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C21H24N2O3S/c1-3-4-7-15-26-19-13-14-20(18-11-6-5-10-17(18)19)27(24,25)23-21-12-8-9-16(2)22-21/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,22,23) |
InChI Key |
WRAANEHMZJEVFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B12204080.png)
![2-[(pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B12204081.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12204088.png)
![1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-2-({1-[(oxolan-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)ethan-1-one](/img/structure/B12204097.png)
![1'-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B12204100.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B12204106.png)
![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate](/img/structure/B12204113.png)
![(2-{[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid](/img/structure/B12204123.png)
![5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12204127.png)
![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(3-methyl(2-pyridyl))amine](/img/structure/B12204133.png)

![2-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B12204147.png)
![2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B12204154.png)

